molecular formula C14H18O6 B14603070 Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate CAS No. 60956-42-5

Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate

Katalognummer: B14603070
CAS-Nummer: 60956-42-5
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: SZQOVRVUEBDBJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C14H18O6 . It is a derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with 3-hydroxypropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxyl groups.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in drug discovery and development .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its ability to form stable polymers makes it valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

  • Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
  • Bis(3-hydroxypropyl) benzene-1,2-dicarboxylate
  • Bis(3-hydroxypropyl) benzene-1,5-dicarboxylate

Comparison: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is unique due to the position of the ester groups on the benzene ring. This positioning affects the compound’s reactivity and the properties of the polymers formed from it. Compared to its isomers, this compound often exhibits different mechanical and thermal properties, making it suitable for specific applications .

Eigenschaften

CAS-Nummer

60956-42-5

Molekularformel

C14H18O6

Molekulargewicht

282.29 g/mol

IUPAC-Name

bis(3-hydroxypropyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18O6/c15-6-2-8-19-13(17)11-4-1-5-12(10-11)14(18)20-9-3-7-16/h1,4-5,10,15-16H,2-3,6-9H2

InChI-Schlüssel

SZQOVRVUEBDBJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)OCCCO)C(=O)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.